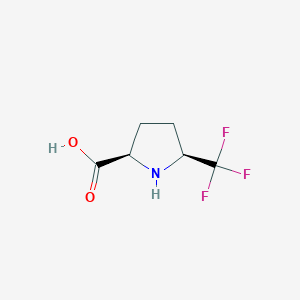![molecular formula C18H11NO2 B12521073 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- CAS No. 652138-00-6](/img/structure/B12521073.png)
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- is a complex organic compound that belongs to the class of naphthopyranones This compound is characterized by a fused ring system that includes a naphthalene moiety and a pyran ring, with a pyridine substituent at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of naphthol derivatives with pyridine carboxaldehydes in the presence of a catalyst can yield the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
化学反应分析
Types of Reactions
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized compounds .
科学研究应用
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- has diverse applications in scientific research:
作用机制
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4H-Pyran-4-one: A simpler analog with a pyran ring and no naphthalene moiety.
2,3-Dihydro-4H-pyran-4-one: A reduced form with a dihydropyran ring.
5-Hydroxy-6,8-dimethoxy-2-benzyl-4H-naphtho[2,3-b]-pyran-4-one: A derivative with additional hydroxyl and methoxy groups.
Uniqueness
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- stands out due to its unique combination of a naphthalene moiety, a pyran ring, and a pyridine substituent.
属性
CAS 编号 |
652138-00-6 |
|---|---|
分子式 |
C18H11NO2 |
分子量 |
273.3 g/mol |
IUPAC 名称 |
2-pyridin-3-ylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-10-17(14-6-3-7-19-11-14)21-18-9-13-5-2-1-4-12(13)8-15(16)18/h1-11H |
InChI 键 |
WQVDMRUWYDVDNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)
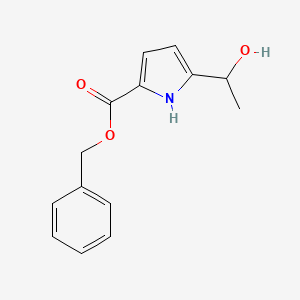

![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
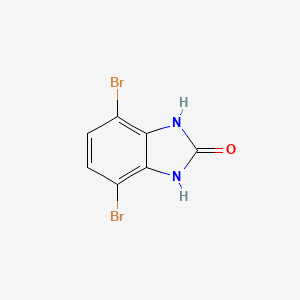
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
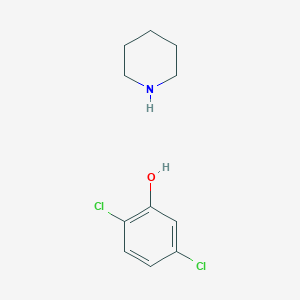
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
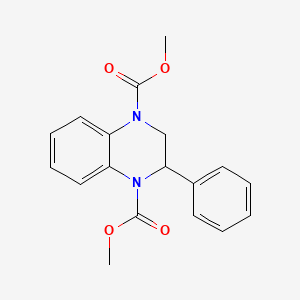
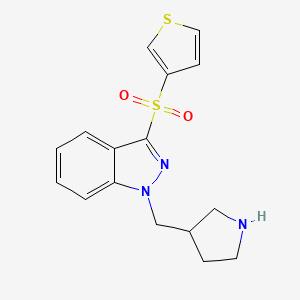
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
